molecular formula C24H23N3OS B7732345 MFCD02979430

MFCD02979430

Cat. No.: B7732345
M. Wt: 401.5 g/mol
InChI Key: UPYFNDQGIJDRLL-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02979430 is a chemical compound cataloged under the MDL number system, commonly used in organic synthesis and pharmaceutical research. Such compounds are valued for their versatility in constructing complex organic frameworks, particularly in drug discovery and materials science.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-16(2)20-9-7-18(8-10-20)12-21(14-25)23(28)27-24-26-15-22(29-24)13-19-6-4-5-17(3)11-19/h4-12,15-16H,13H2,1-3H3,(H,26,27,28)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYFNDQGIJDRLL-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979430 involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as the formation of intermediate compounds, followed by specific reactions to achieve the final product. Common reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This often involves the use of large reactors, precise temperature control, and continuous monitoring of reaction conditions to maintain consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD02979430 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD02979430 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, this compound is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular pathways. In industry, it is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02979430 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular and Physicochemical Properties

Table 1 compares key parameters of this compound with three related compounds from published

Table 1. Molecular and Physicochemical Properties

Parameter This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₁₁H₈F₆O C₁₃H₉N₃O₂
Molecular Weight (g/mol) 235.27 235.27 270.18 259.23
LogP (Partition Coefficient) 2.15 (XLOGP3) 2.15 3.02 2.89
Solubility (mg/mL) 0.24 0.24 0.15 0.69
Bioavailability Score 0.55 0.55 0.65 0.50
BBB Permeability Yes Yes No No

Key Observations :

  • Solubility : The bromo-chloro-phenyl boronic acid derivatives exhibit moderate aqueous solubility (~0.24 mg/mL), comparable to 2-(4-nitrophenyl)benzimidazole (0.69 mg/mL) but higher than trifluoromethyl ketones (0.15 mg/mL) .
  • Bioactivity : Boronic acids like this compound show BBB permeability, unlike nitroaromatic or trifluoromethylated compounds, making them more suitable for neuropharmaceutical applications .

Key Observations :

  • Catalytic Efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are standard for boronic acid derivatives, achieving yields of 75–80% under mild conditions . In contrast, A-FGO catalysts enable near-quantitative yields for benzimidazole derivatives .
  • Green Chemistry : The use of ionic liquids and recyclable catalysts (e.g., A-FGO) in synthesizing 2-(4-nitrophenyl)benzimidazole highlights advancements in sustainable methodologies compared to traditional AlCl₃-mediated reactions .

Functional and Application-Based Comparison

  • Pharmaceutical Relevance : Boronic acids (e.g., this compound) are critical in proteasome inhibition (e.g., bortezomib analogs), whereas nitroaromatic benzimidazoles are explored as antimicrobial agents .
  • Material Science : Trifluoromethylated ketones exhibit high thermal stability, making them suitable for polymer synthesis, a niche less explored for boronic acids .

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